Cinnamyl formate
CAS No.: 23510-72-7
Cat. No.: VC8398791
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23510-72-7 |
|---|---|
| Molecular Formula | C10H10O2 |
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | [(E)-3-phenylprop-2-enyl] formate |
| Standard InChI | InChI=1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2/b7-4+ |
| Standard InChI Key | LBHJXKYRYCUGPD-DAXSKMNVSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C\COC=O |
| SMILES | C1=CC=C(C=C1)C=CCOC=O |
| Canonical SMILES | C1=CC=C(C=C1)C=CCOC=O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
Cinnamyl formate is systematically named (2E)-3-phenylprop-2-en-1-yl formate, reflecting its trans-configuration at the double bond. Alternative designations include 3-phenylallyl formate and gamma-phenylallyl formate, with registry numbers such as CAS 104-65-4 and EINECS 203-223-3 . Its synonyms span over 20 variants, including cinnamyl methanoate and formic acid cinnamyl ester, underscoring its historical recognition in chemical literature .
Molecular Structure
The compound’s structure comprises a phenyl group attached to a propenyl chain, esterified with formic acid. The framework confers a molar mass of 162.19 g/mol, with a density of 1.08 g/mL at 25°C . The planar geometry of the aromatic ring and conjugated double bond system contributes to its stability and reactivity in esterification reactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| CAS Registry Number | 104-65-4 | |
| EINECS Number | 203-223-3 | |
| Molar Mass | 162.19 g/mol |
Physical and Chemical Properties
Thermodynamic Parameters
Cinnamyl formate exists as a colorless to pale yellow liquid with a boiling point of 250–254°C and a flash point exceeding 100°C . Its refractive index () of 1.553 and vapor pressure of 0.0198 mmHg at 25°C indicate moderate volatility . The compound is miscible with ethanol, ether, and chloroform but exhibits negligible solubility in water, aligning with its hydrophobic ester backbone .
Optical and Spectral Features
The compound’s UV-Vis spectrum shows absorption maxima near 270 nm, attributed to the conjugated π-system of the cinnamyl moiety. Infrared spectroscopy reveals characteristic carbonyl (C=O) stretching at 1720 cm and ester C–O vibrations at 1250 cm, facilitating analytical identification .
Synthesis Methodologies and Industrial Production
Direct Esterification
The conventional route involves acid-catalyzed esterification of cinnamyl alcohol with formic acid. Catalysts such as concentrated sulfuric acid or phosphoric acid are employed, though yields remain suboptimal (50–60%) due to side reactions like dehydration . For instance, ammonium chloride-mediated reactions at 110°C for 6 hours yield 58% product, necessitating costly purification steps .
Alternative Routes
A two-step process using sodium formate and cinnamyl chloride in pyridine solvents achieves higher purity (>90%) but suffers from economic impracticality. The method consumes 3–4 liters of solvent per kilogram of product, with raw material costs exceeding $200/kg . Recent explorations into enzymatic catalysis or ionic liquid-mediated reactions aim to enhance atom economy, though scalability remains unproven .
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Direct Esterification | 50–60 | 70–80 | 150–180 |
| Sodium Formate Route | 85–90 | 90–95 | 220–250 |
Regulatory and Environmental Considerations
Global Regulatory Status
Cinnamyl formate holds FEMA 2299 and CoE 649 approvals for food use, with EU REACH compliance under EC 203-223-3. Environmental assessments indicate moderate biodegradability (BCF = 120), though bioaccumulation risks in aquatic systems warrant monitoring .
Future Directions and Research Opportunities
Advances in green chemistry could revolutionize synthesis pathways, with immobilized lipases or microwave-assisted reactions offering energy-efficient alternatives. Additionally, structure-activity relationship (SAR) studies may unlock novel therapeutic applications, positioning cinnamyl formate as a cornerstone of sustainable chemical innovation.
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